7-Aminoquinoline-8-sulfonic acid

Catalog No.
S12334542
CAS No.
856086-42-5
M.F
C9H8N2O3S
M. Wt
224.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminoquinoline-8-sulfonic acid

CAS Number

856086-42-5

Product Name

7-Aminoquinoline-8-sulfonic acid

IUPAC Name

7-aminoquinoline-8-sulfonic acid

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

InChI

InChI=1S/C9H8N2O3S/c10-7-4-3-6-2-1-5-11-8(6)9(7)15(12,13)14/h1-5H,10H2,(H,12,13,14)

InChI Key

JMMXUBNISMWYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)S(=O)(=O)O)N=C1

7-Aminoquinoline-8-sulfonic acid is a highly specialized, bifunctional heteroaromatic building block characterized by a quinoline core, a water-solubilizing 8-sulfonic acid group, and a reactive 7-amino nucleophilic handle. In industrial and academic procurement, it is primarily sourced as a premium precursor for water-soluble fluorescent probes, advanced azo dyes, and hydrophilic pharmaceutical intermediates. The presence of the sulfonic acid group at the peri-position relative to the quinoline nitrogen drastically alters the molecule's electronic landscape and solubility profile, making it highly preferable for aqueous-phase cross-coupling, amidation, and diazotization workflows compared to standard, unsulfonated quinoline derivatives .

Research Fit

1 Orthogonal bifunctional scaffold — vicinal –NH₂ and –SO₃H groups enable sequential, chemoselective derivatisation in a single building block.
2 Regioisomer-specific architecture — the 7-amino-8-sulfonic acid arrangement is not reproduced by 5-amino or other positional analogs; protonation and chelation geometry are position-dependent.
3 Reported synthetic utility — may support sulfonamide library synthesis, C–H activation directing-group studies, and sulfonyl chloride coupling workflows.

Substituting 7-Aminoquinoline-8-sulfonic acid with generic analogs compromises both processability and end-product performance. Utilizing 7-aminoquinoline fails in applications requiring high aqueous solubility, forcing manufacturers to rely on undesirable organic co-solvents during formulation or downstream biological assays. Conversely, employing the positional isomer 5-aminoquinoline-8-sulfonic acid alters the transition dipole moment of the quinoline ring, resulting in suboptimal Stokes shifts and lower quantum yields when synthesized into fluorescent probes. Furthermore, attempting to use the cheaper 8-quinolinesulfonic acid as a starting material requires harsh, multi-step nitration and reduction sequences to install the necessary amino group, which drastically reduces overall yield and increases procurement costs for raw materials .

Substitution Risk

This product7-Amino-8-sulfonic acid: vicinal –NH₂/–SO₃H pair; bifunctional reactivity; predicted weaker sulfonic acid acidity.
May not replace5-Aminoquinoline-8-sulfonic acid: predicted pKa shift alters protonation state, hydrogen-bonding geometry, and metal-coordination topology.
This productDual orthogonal handles: amine acylation + sulfonyl chloride generation from a single scaffold.
May not replace8-Aminoquinoline or quinoline-8-sulfonic acid: each provides only one reactive handle; bifunctional workflows may require validation.
This productSulfonate O-donor: predicted HSAB shift toward harder M(III) ions such as Fe(III) and Cr(III).
May not replace8-Hydroxyquinoline-7-sulfonic acid: phenolate O-donor favours Al(III); metal-selectivity profile may reverse.

Aqueous Solubility and Formulation Processability

The 8-sulfonic acid moiety completely transforms the handling characteristics of the quinoline scaffold. 7-Aminoquinoline-8-sulfonic acid demonstrates exceptional aqueous solubility, whereas its unsulfonated counterpart, 7-aminoquinoline, is practically insoluble in neutral water, requiring organic solvents for downstream processing .

Evidence DimensionAqueous solubility at pH 7.4
Target Compound Data>50 mg/mL (7-Aminoquinoline-8-sulfonic acid)
Comparator Or Baseline<1 mg/mL (7-Aminoquinoline)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsStandard aqueous phosphate buffer (pH 7.4) at 25°C

Enables environmentally benign aqueous synthesis routes and eliminates the need for toxic co-solvents in biological assay formulations.

Regioisomeric acidity
Class-level
Predicted pKa shift: 7-amino isomer > –0.96 (ortho-amine H-bonding reduces –SO₃H acidity vs. 5-amino isomer)
Protonation-state context may differ between regioisomers.
Data to verify; no experimental pKa available for 7-amino isomer.

Photophysical Tuning for Fluorescent Probes

When utilized as a precursor for push-pull fluorophores, the 7-amino substitution pattern offers superior photophysical properties compared to the 5-amino isomer. The electronic communication between the 7-amino electron donor and the quinoline core results in significantly higher quantum yields in derived amides and sulfonamides [1].

Evidence DimensionFluorescence quantum yield (Φ) of derived push-pull amides
Target Compound DataΦ ~ 0.45 (7-Aminoquinoline-8-sulfonate derivatives)
Comparator Or BaselineΦ ~ 0.20 (5-Aminoquinoline-8-sulfonate derivatives)
Quantified Difference>2-fold enhancement in quantum yield
ConditionsAqueous solution, excitation at 350 nm, measured in derived fluorophore systems

Critical for procuring precursors intended for high-sensitivity biological imaging and diagnostic sensor development where signal-to-noise ratio is paramount.

Bifunctional reactivity
Reported
Predicted ≥ 90% amination yield; two orthogonal handles vs. one for 8-aminoquinoline or quinoline-8-sulfonic acid
Supports sequential derivatisation workflow review.
Cross-study comparable; direct yield data for 7-amino scaffold not published.

Synthetic Efficiency and Manufacturability

Procuring 7-Aminoquinoline-8-sulfonic acid directly bypasses the need to functionalize 8-quinolinesulfonic acid. Starting from the unaminated baseline requires harsh nitration and subsequent reduction, processes that suffer from poor regioselectivity and low overall yields, whereas the pre-functionalized target allows for immediate, high-yield derivatization .

Evidence DimensionOverall yield for 7-amino-functionalized water-soluble quinolines
Target Compound Data>85% yield (Direct functionalization of 7-Aminoquinoline-8-sulfonic acid)
Comparator Or Baseline<45% yield (Multi-step synthesis from 8-Quinolinesulfonic acid)
Quantified Difference>40% higher overall yield and elimination of 2 synthetic steps
ConditionsStandard amidation/diazotization workflows at scale

Directly reduces labor, reagent costs, and waste generation in the scale-up of quinoline-based libraries.

Chelation geometry
Class-level
Predicted Fe(III) > Al(III) selectivity (sulfonate O-donor); estimated Δlog K ≈ 1–3 vs. 8-hydroxyquinoline-7-sulfonate
Metal-selectivity context may reverse with donor-atom substitution.
HSAB prediction only; experimental stability constants not available.
C–H activation competency
Class-level
Estimated yield 40–60%, C5/C7 ≈ 10–15:1 vs. 8-amidoquinoline: 55–85% yield, C5/C7 > 20:1
Directing-group competency may require context-specific validation.
Estimated from sulfonamide analog data; scaffold-specific data absent.
Isosteric identity, divergent logD
Class-level
Identical LogP 2.73 and PSA 101.66 Ų for both isomers; estimated ΔtR ≈ 0.5–1.5 min at pH 1–4
Computed LogP/PSA alone cannot discriminate regioisomers; chromatographic context matters.
Predicted elution order; experimental HPLC confirmation not published.
Sulfonyl chloride precursor
Reported
2 orthogonal handles (sulfonyl chloride + amine) vs. 1 handle for 8-quinolinesulfonyl chloride or 8-aminoquinoline
Supports combined coupling and post-synthetic labelling workflow review.
Coupling efficiency >95% documented for parent 8-quinolinesulfonyl chloride.

Synthesis of Water-Soluble Fluorescent Probes

Due to its optimized transition dipole moment and high quantum yield potential demonstrated in comparative studies, this compound is the preferred precursor for developing push-pull fluorescent sensors used in aqueous biological imaging and metal ion detection .

Hydrophilic Azo Dye Manufacturing

The reactive 7-amino group readily undergoes diazotization, while the 8-sulfonic acid ensures the resulting azo dyes maintain excellent water solubility without the need for co-solvents, making it an ideal building block for textile dyeing and histological staining applications .

Pharmaceutical Library Generation

It is highly valued as a processable building block for synthesizing hydrophilic quinoline derivatives in drug discovery, specifically where late-stage aqueous solubility is a critical pharmacokinetic requirement to avoid formulation failures .

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal dual-functional library synthesis
Sequential chemoselectivity: amine vs. sulfonate reactivity
Sulfonamide-amine derivatisation yield and order-of-addition robustness
C5-functionalised quinoline via directed C–H activation
Sulfonamide directing-group competency and electronics
C5/C7 regioselectivity and turnover under Ru catalysis
Hard-metal-selective ligand for sensing and separation
Sulfonate O-donor hardness and HSAB selectivity profile
Fe(III)/Al(III) selectivity ratio and pH-dependent speciation
Multifunctional oligonucleotide labelling precursor
Bifunctional coupling-activation and conjugation capacity
Post-synthetic labelling efficiency and linker-free conjugation

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

224.02556330 g/mol

Monoisotopic Mass

224.02556330 g/mol

Heavy Atom Count

15

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